3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a quinazoline core fused with a thiazole ring, and it is substituted with a 4-chlorophenyl group. This unique structure contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making this method highly efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring consistent quality, and implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various cellular proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and increasing the accumulation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Thiazolo[2,3-b]quinazoline: Exhibits antifungal and antioxidant activities.
Triazolo[1,5-a]pyrimidine: Possesses various pharmacological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one stands out due to its unique combination of a quinazoline core and a thiazole ring, which imparts distinct chemical and biological properties. Its potential as an anticancer agent, along with its versatility in chemical reactions, makes it a valuable compound for further research and development.
Biological Activity
3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound belonging to the thiazoloquinazoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring fused with a quinazoline moiety, which is significant for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiazoloquinazoline derivatives. Notably, derivatives of this compound have shown promising inhibitory effects against human cytomegalovirus (HCMV). For instance, one derivative demonstrated an effective concentration (EC50) of 0.9 μM in inhibiting HCMV replication, indicating strong antiviral potential against various herpesviruses, including strains resistant to common antiviral agents such as ganciclovir and foscarnet .
Calcium Channel Modulation
The compound has been evaluated for its ability to activate large-conductance calcium-activated potassium (BK) channels. In a series of experiments, modifications to the compound's structure resulted in varying degrees of activation of these channels. Compounds with bromo substituents showed enhanced BK channel opening activity, which is crucial for cardiovascular and neurological functions .
Antineoplastic Activity
The thiazoloquinazoline derivatives have also been investigated for their antineoplastic properties. In vitro studies indicated that certain derivatives exhibited moderate cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy . The mechanism appears to involve interference with cellular proliferation pathways.
Case Studies
- Antiviral Case Study : A study involving a derivative of this compound showed significant inhibition of HCMV replication in plaque reduction assays. The findings suggest that this class of compounds could be developed into effective antiviral agents targeting herpesviruses .
- Calcium Channel Modulation Case Study : In experiments assessing BK channel activity, derivatives were tested at concentrations ranging from 6 μM to 50 mg/kg. Results indicated that some compounds significantly increased channel conductance and altered the voltage-dependent properties of the channels, demonstrating their potential as therapeutic agents in conditions related to calcium signaling dysregulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound targets viral alkaline nuclease (AN), essential for viral DNA replication.
- Activation of Ion Channels : It modulates ion channel activity, particularly BK channels, which play a critical role in cellular excitability and signaling.
- Cytotoxic Effects on Cancer Cells : The structural features enable interaction with cellular pathways involved in cancer cell proliferation and survival.
Data Summary Table
Properties
Molecular Formula |
C16H9ClN2OS2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C16H9ClN2OS2/c17-10-7-5-9(6-8-10)13-14-18-15(20)11-3-1-2-4-12(11)19(14)16(21)22-13/h1-8H,(H,18,20) |
InChI Key |
KAXBRFIVDMWGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.